

Application Notes & Protocols: Quantification of 5-Methylisoxazole-3-carbonitrile

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Compound of Interest

Compound Name: 5-Methylisoxazole-3-carbonitrile

Cat. No.: B1325030

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of **5-Methylisoxazole-3-carbonitrile**. The protocols are designed to be adaptable for various research and development applications, from routine quality control to in-depth pharmacokinetic studies.

Introduction

5-Methylisoxazole-3-carbonitrile is a heterocyclic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.^{[1][2][3]} Accurate and precise quantification of **5-Methylisoxazole-3-carbonitrile** is crucial for quality control, stability testing, and pharmacokinetic analysis. This document outlines a general high-performance liquid chromatography (HPLC) method, which is a widely used technique for the analysis of such compounds.^{[4][5][6]}

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common approach for the analysis of isoxazole derivatives is RP-HPLC with UV detection. This method is robust, reproducible, and widely available in analytical laboratories.

2.1. Principle

The method involves the separation of **5-Methylisoxazole-3-carbonitrile** from other components in a sample matrix on a reversed-phase HPLC column. The analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.

2.2. Experimental Protocol

2.2.1. Instrumentation and Materials

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Formic acid (optional, for MS compatibility).[4][5]
- **5-Methylisoxazole-3-carbonitrile** reference standard.

2.2.2. Chromatographic Conditions

Parameter	Condition
Column	C18 (4.6 x 150 mm, 5 μ m)
Mobile Phase	Acetonitrile:Water (e.g., 60:40 v/v), isocratic
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
UV Detection	To be determined by UV scan (typically 220-280 nm)

2.2.3. Preparation of Standard Solutions

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **5-Methylisoxazole-3-carbonitrile** reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

2.2.4. Sample Preparation

The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction and filtration steps may be necessary to remove excipients.

2.2.5. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the sample solutions.
- After each injection, allow sufficient run time for the analyte to elute.

2.3. Data Presentation: Method Validation Parameters

The following table summarizes typical quantitative data that should be obtained during the validation of the analytical method.

Parameter	Typical Acceptance Criteria	Example Result
Linearity (Correlation Coefficient, r^2)	≥ 0.999	0.9995
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 101.2%
Precision (% RSD)	$\leq 2.0\%$	< 1.5%
Limit of Detection (LOD)	Signal-to-Noise Ratio ≥ 3	0.1 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	Signal-to-Noise Ratio ≥ 10	0.3 $\mu\text{g/mL}$
Specificity	No interference from blank/placebo	Peak purity > 0.99

Alternative and Complementary Analytical Techniques

While RP-HPLC is a primary method, other techniques can be employed for quantification and characterization.

- Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be required to improve chromatographic properties. GC-MS provides high sensitivity and specificity.[7][8]
- Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and selectivity than HPLC-UV and is particularly useful for analyzing complex matrices and for pharmacokinetic studies.[9][10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation but can be used for quantitative analysis (qNMR) with an internal standard.[11][12]
- Infrared (IR) Spectroscopy: Mainly for identification and structural information.[13]

Stability-Indicating Assay Method Development

A crucial aspect of drug development is the establishment of a stability-indicating assay method (SIAM).[14][15] This method should be able to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

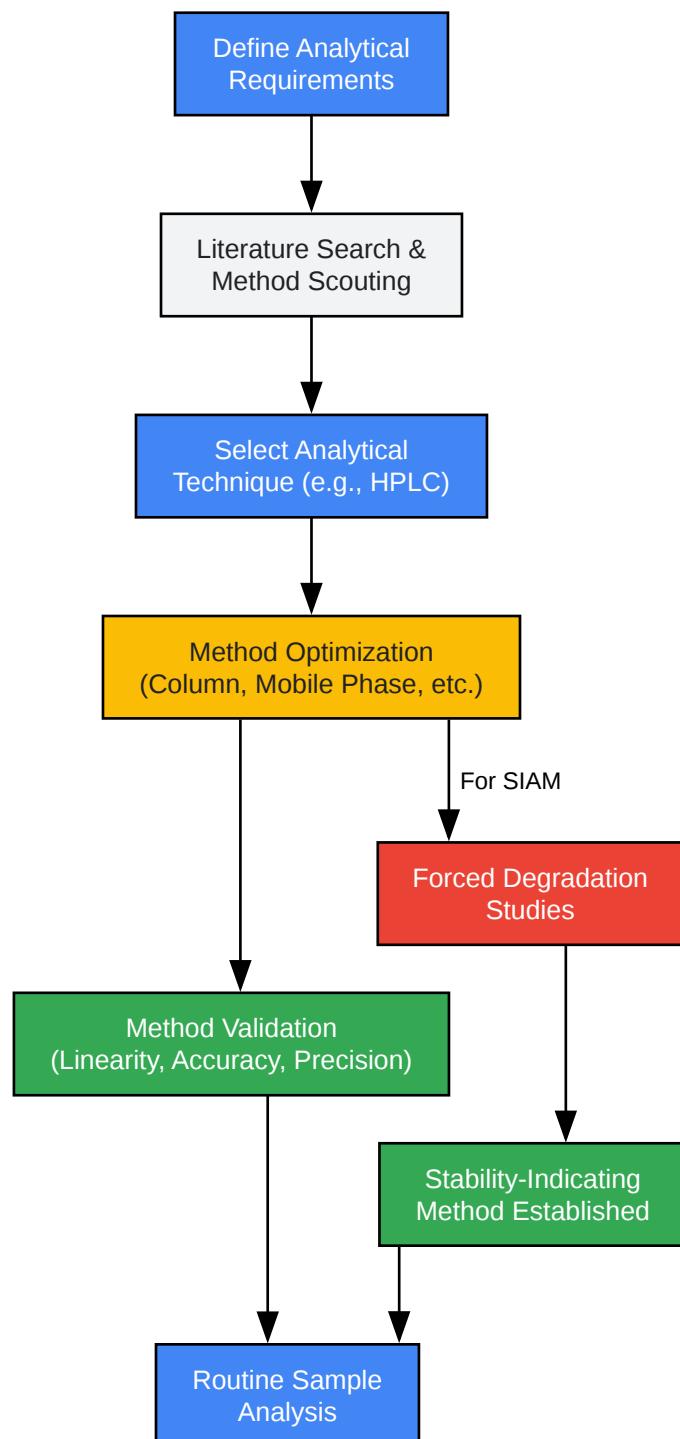
4.1. Forced Degradation Studies

To develop a SIAM, forced degradation studies are performed on **5-Methylisoxazole-3-carbonitrile** to generate potential degradation products. Stress conditions typically include:

- Acidic hydrolysis: e.g., 0.1 N HCl at 60 °C
- Basic hydrolysis: e.g., 0.1 N NaOH at 60 °C
- Oxidative degradation: e.g., 3% H₂O₂ at room temperature
- Thermal degradation: e.g., solid drug at 105 °C
- Photodegradation: e.g., exposure to UV light

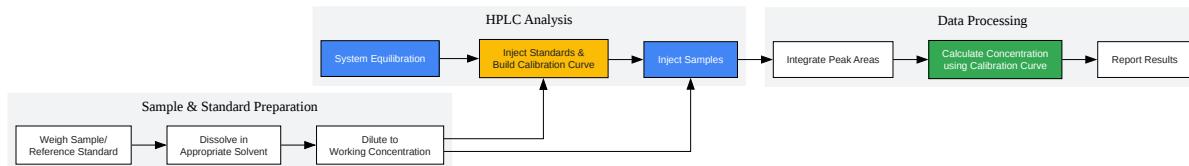
The HPLC method is then optimized to achieve baseline separation between the parent compound and all significant degradation products.

Visualizations



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Caption: Workflow for Analytical Method Development.

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Caption: General Protocol for Sample Analysis.

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